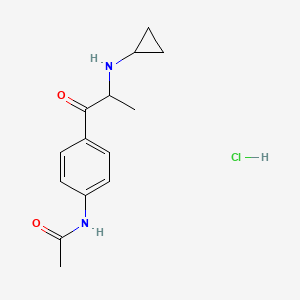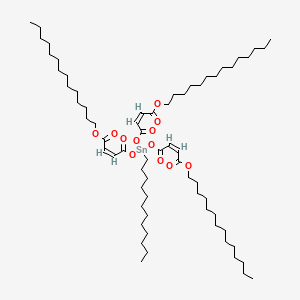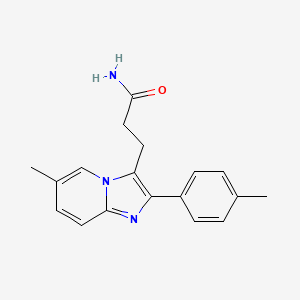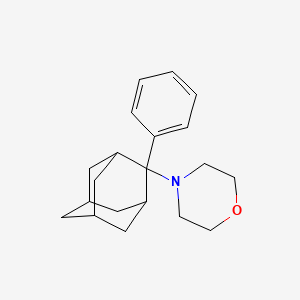
3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-HidroxiEtil)-5-metil-5-fenilhidantoína es un compuesto químico que pertenece a la familia de las hidantoínas. Las hidantoínas son compuestos orgánicos heterocíclicos que tienen una amplia gama de aplicaciones en diversos campos, incluidos los farmacéuticos, la agricultura y la ciencia de materiales. Este compuesto en particular se caracteriza por la presencia de un grupo hidroxietílico, un grupo metilo y un grupo fenilo unidos al anillo de hidantoína.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-HidroxiEtil)-5-metil-5-fenilhidantoína típicamente involucra la reacción de 5-metil-5-fenilhidantoína con óxido de etileno. La reacción se lleva a cabo en condiciones básicas, a menudo utilizando hidróxido de sodio o hidróxido de potasio como base. La reacción procede a través de la adición nucleofílica del óxido de etileno al anillo de hidantoína, lo que resulta en la formación del grupo hidroxietílico.
Métodos de producción industrial
En un entorno industrial, la producción de 3-(2-HidroxiEtil)-5-metil-5-fenilhidantoína se puede escalar utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos, lo que lleva a mayores rendimientos y pureza del producto final. Además, el uso de catalizadores, como óxidos metálicos, puede mejorar la velocidad de reacción y la selectividad.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2-HidroxiEtil)-5-metil-5-fenilhidantoína experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxietílico se puede oxidar para formar un grupo ácido carboxílico.
Reducción: Los grupos carbonilo en el anillo de hidantoína se pueden reducir para formar grupos hidroxilo.
Sustitución: El grupo fenilo puede sufrir reacciones de sustitución aromática electrofílica, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Las reacciones de sustitución aromática electrofílica a menudo requieren catalizadores como ácido sulfúrico (H2SO4) o cloruro de hierro (III) (FeCl3).
Principales productos formados
Oxidación: El producto principal es 3-(2-carboxietil)-5-metil-5-fenilhidantoína.
Reducción: El producto principal es 3-(2-hidroxietil)-5-metil-5-fenil-2,4-imidazolidinodiol.
Sustitución: Dependiendo del sustituyente introducido, los productos pueden incluir 3-(2-hidroxietil)-5-metil-5-(4-nitrofenil)hidantoína o 3-(2-hidroxietil)-5-metil-5-(4-clorofenil)hidantoína.
Aplicaciones Científicas De Investigación
3-(2-HidroxiEtil)-5-metil-5-fenilhidantoína tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Sirve como precursor para el desarrollo de medicamentos farmacéuticos, particularmente anticonvulsivos y antiarrítmicos.
Industria: El compuesto se utiliza en la producción de polímeros y resinas, donde imparte propiedades mecánicas y térmicas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(2-HidroxiEtil)-5-metil-5-fenilhidantoína involucra su interacción con varios objetivos y vías moleculares. En los sistemas biológicos, el compuesto puede inhibir enzimas involucradas en la replicación y reparación del ADN, lo que lleva a su posible uso como agente anticancerígeno. Además, puede modular los canales iónicos en las células nerviosas, lo que lo hace útil en el tratamiento de trastornos neurológicos.
Comparación Con Compuestos Similares
Compuestos similares
5,5-Difenilhidantoína (Fenitoína): Un fármaco anticonvulsivo bien conocido.
3-(2-HidroxiEtil)-5,5-difenilhidantoína: Estructura similar pero con dos grupos fenilo.
5-Metil-5-fenilhidantoína: Carece del grupo hidroxietílico.
Singularidad
3-(2-HidroxiEtil)-5-metil-5-fenilhidantoína es única debido a la presencia del grupo hidroxietílico, que aumenta su solubilidad en agua y su capacidad para formar enlaces de hidrógeno. Esta característica estructural puede influir en su actividad biológica y sus interacciones con otras moléculas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
91567-43-0 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-5-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-12(9-5-3-2-4-6-9)10(16)14(7-8-15)11(17)13-12/h2-6,15H,7-8H2,1H3,(H,13,17) |
Clave InChI |
NBLRSIWFFOXXEW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)CCO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


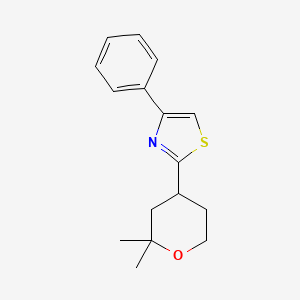

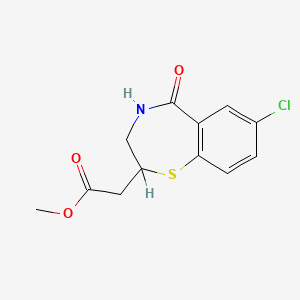



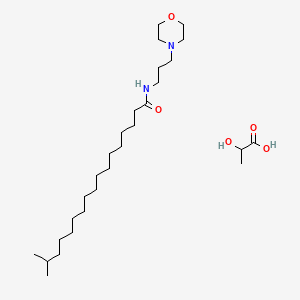
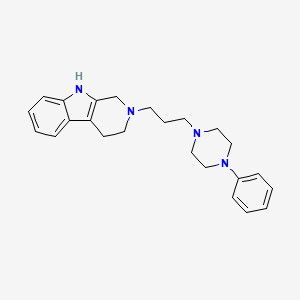
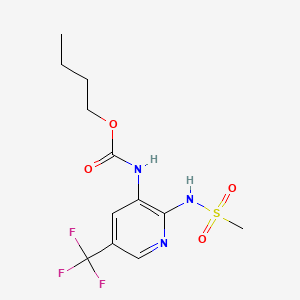
![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)
